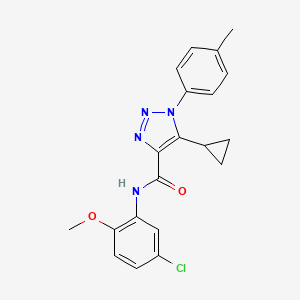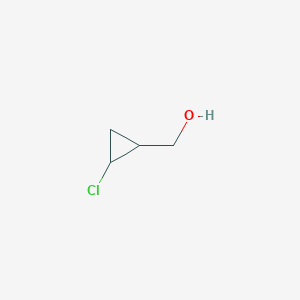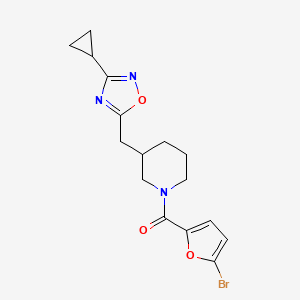
2-(1-benzofuran-2-yl)-N-(3-cyanothiolan-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-benzofuran-2-yl)-N-(3-cyanothiolan-3-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzofuran derivatives and is commonly referred to as BFA-NCTP.
Mechanism of Action
The mechanism of action of BFA-NCTP is not fully understood. However, studies have suggested that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to interact with metal ions in biological systems, leading to the formation of a fluorescent complex.
Biochemical and Physiological Effects:
BFA-NCTP has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have antimicrobial properties and has been shown to inhibit the growth of bacteria. Additionally, BFA-NCTP has been found to interact with metal ions in biological systems, leading to the formation of a fluorescent complex.
Advantages and Limitations for Lab Experiments
One of the advantages of using BFA-NCTP in lab experiments is its ability to selectively target cancer cells, making it a potential candidate for cancer therapy. It also has antimicrobial properties, making it a potential candidate for antibacterial agents. However, one of the limitations of using BFA-NCTP in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of BFA-NCTP. One direction is to further investigate its potential use as a fluorescent probe for detecting metal ions in biological systems. Another direction is to study its potential use as an antibacterial agent. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method to achieve higher yields and purity of the product.
Synthesis Methods
The synthesis of BFA-NCTP involves the reaction of 2-(1-benzofuran-2-yl)acetic acid with thionyl chloride, followed by the reaction with 3-mercapto-1,2,4-triazole and propionyl chloride. The final product is obtained by the reaction of the intermediate product with ammonia. The synthesis method has been optimized to achieve high yields and purity of the product.
Scientific Research Applications
BFA-NCTP has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, BFA-NCTP has been found to have antimicrobial properties and has been studied for its potential use as an antibacterial agent.
properties
IUPAC Name |
2-(1-benzofuran-2-yl)-N-(3-cyanothiolan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11(14-8-12-4-2-3-5-13(12)20-14)15(19)18-16(9-17)6-7-21-10-16/h2-5,8,11H,6-7,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMSBTKPWJHAML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)C(=O)NC3(CCSC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzofuran-2-yl)-N-(3-cyanothiolan-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(E)-2-Cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2939846.png)
![5-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2939847.png)

![2-[(4-bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime](/img/structure/B2939851.png)



![2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2939859.png)


![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2939864.png)